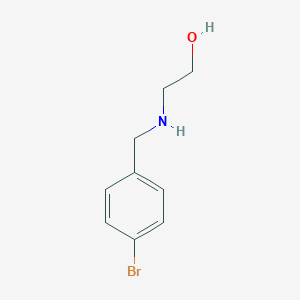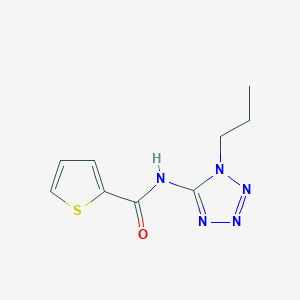![molecular formula C11H17NO2 B490047 2-{[(4-Ethoxyphenyl)methyl]amino}ethan-1-ol CAS No. 100054-97-5](/img/structure/B490047.png)
2-{[(4-Ethoxyphenyl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Ethoxyphenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C11H17NO2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a methylamino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethoxyphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 4-ethoxybenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Ethoxyphenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid, while reduction can produce various amine derivatives.
Scientific Research Applications
2-{[(4-Ethoxyphenyl)methyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Ethoxyphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: Similar in structure but lacks the ethoxyphenyl group.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group instead of an ethoxyphenyl group.
2-Methoxy-5-((phenylamino)methyl)phenol: Features a methoxy group and a phenylamino group.
Uniqueness
2-{[(4-Ethoxyphenyl)methyl]amino}ethan-1-ol is unique due to the presence of the ethoxyphenyl group, which can impart distinct chemical and biological properties. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
100054-97-5 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C11H17NO2/c1-2-14-11-5-3-10(4-6-11)9-12-7-8-13/h3-6,12-13H,2,7-9H2,1H3 |
InChI Key |
WBBGDWMARWEHEY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNCCO |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide](/img/structure/B489999.png)
![N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}butanamide](/img/structure/B490010.png)
![3-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B490011.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B490012.png)
![N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-naphthoyl)thiourea](/img/structure/B490013.png)
![N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B490014.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B490018.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B490034.png)
![2-[(3-Bromobenzyl)amino]ethanol](/img/structure/B490048.png)
![2-[(2-Ethoxybenzyl)amino]ethanol](/img/structure/B490049.png)


![N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-2,4-dichlorobenzamide](/img/structure/B490074.png)
![N-[[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]butanamide](/img/structure/B490079.png)
